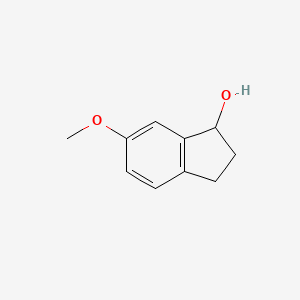

6-methoxy-2,3-dihydro-1H-inden-1-ol

説明

MKI-1 (MASTL Kinase Inhibitor-1) is a novel small-molecule inhibitor targeting MASTL (microtubule-associated serine/threonine kinase-like), a mitotic kinase overexpressed in cancers such as breast, colorectal, and thyroid malignancies . MASTL regulates the PP2A-B55 phosphatase complex, promoting cell cycle progression and genomic stability. Its inhibition disrupts cancer cell proliferation and enhances sensitivity to radiotherapy .

MKI-1 was identified via in silico screening and validated in vitro and in vivo. It exerts antitumor activity by activating PP2A, which destabilizes the oncoprotein c-Myc, reducing tumor growth and metastasis in breast cancer models . Notably, MKI-1 enhances radiotherapy efficacy by increasing DNA damage sensitivity . Its selectivity for MASTL over other AGC kinases (e.g., AKT, PKA) minimizes off-target effects, and it exhibits low toxicity in normal breast cells (e.g., MCF10A) compared to cancer cells (e.g., MCF7, BT549) . However, MKI-1 requires micromolar concentrations (IC₅₀ = 9.9 µM) for efficacy, prompting the development of second-generation inhibitors like MKI-2 .

特性

IUPAC Name |

6-methoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVGAIAOOXUVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 6-methoxy-1-indanone. One common method is the catalytic hydrogenation of 6-methoxy-1-indanone using a palladium catalyst under hydrogen gas. The reaction is carried out in a suitable solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Another method involves the reduction of 6-methoxy-1-indanone using sodium borohydride (NaBH4) in an alcohol solvent like methanol. This reaction is usually performed at room temperature and yields 6-methoxy-2,3-dihydro-1H-inden-1-ol as the primary product.

Industrial Production Methods

Industrial production of 6-methoxy-2,3-dihydro-1H-inden-1-ol may involve similar reduction processes but on a larger scale. The choice of catalyst and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

6-methoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 6-methoxy-1-indanone or 6-methoxy-2,3-dihydro-1H-inden-1-one.

Reduction: Fully saturated indane derivatives.

Substitution: Various substituted indane derivatives depending on the nucleophile used.

科学的研究の応用

6-methoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other industrial materials.

作用機序

The mechanism of action of 6-methoxy-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

GKI-1

MKI-1

- Efficacy: Reduces colony formation, mammosphere growth, and tumor volume in xenograft models . Enhances radiotherapy response (e.g., 6 Gy radiation in BT549 xenografts) .

- Mechanism : Activates PP2A, destabilizing c-Myc and inducing mitotic defects (e.g., aberrant nuclei, spindle instability) .

- Selectivity: No off-target inhibition of AKT, GSK-3β, or p70S6K .

- Drawbacks : Micromolar potency (IC₅₀ = 9.9 µM) limits clinical utility .

MKI-2

- Efficacy: Nanomolar potency (IC₅₀ ~10–100 nM), surpassing MKI-1 . Validated in mouse oocyte models, mimicking MASTL knockout phenotypes .

- Selectivity : Higher specificity for MASTL over ROCK1, AKT1, and other AGC kinases .

- Advantages : Retains PP2A activation and c-Myc suppression at lower concentrations .

Comparative Data Table

Research Findings

- PP2A Activation : MKI-1 uniquely enhances PP2A activity, a mechanism absent in GKI-1 .

- Radiosensitization : MKI-1 increases radiation-induced DNA damage in breast cancer cells, while GKI-1 lacks this property .

- Clinical Potential: MKI-2’s nanomolar potency and selectivity position it as a superior candidate, though MKI-1 remains valuable for studying MASTL-PP2A-c-Myc axis dynamics .

生物活性

6-Methoxy-2,3-dihydro-1H-inden-1-ol, also known as (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

6-Methoxy-2,3-dihydro-1H-inden-1-ol interacts with various enzymes and proteins, influencing their activity and function. Notably, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of drugs and endogenous compounds. Its biochemical properties can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Structure | Contains a methoxy group and a hydroxyl group on an indene framework. |

| Solubility | Soluble in organic solvents; limited solubility in water. |

| Reactivity | Undergoes oxidation to form ketones or aldehydes; can participate in substitution reactions. |

Cellular Effects

The compound exhibits a range of effects on cellular processes. It has been shown to influence cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Additionally, it may modulate gene expression and cellular metabolism.

Key Findings:

- Cell Growth Inhibition : Studies indicate that 6-methoxy-2,3-dihydro-1H-inden-1-ol can inhibit the proliferation of various cancer cell lines.

- Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties against specific bacterial strains.

Molecular Mechanism

At the molecular level, 6-methoxy-2,3-dihydro-1H-inden-1-ol exerts its effects through several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes and receptors, altering their conformation and activity.

- Kinase Inhibition : It has been found to inhibit certain kinases involved in signal transduction pathways.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Research Applications

The versatility of 6-methoxy-2,3-dihydro-1H-inden-1-ol makes it valuable in various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a chiral building block in organic synthesis. |

| Biology | Investigated for its potential anti-inflammatory effects. |

| Medicine | Explored for therapeutic properties in neurodegenerative diseases. |

| Industry | Utilized in fine chemical production and pharmaceutical synthesis. |

Case Studies

Recent studies have highlighted the potential of 6-methoxy-2,3-dihydro-1H-inden-1-ol in medical research:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported to be lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Effects

Research indicated that 6-methoxy-2,3-dihydro-1H-inden-1-ol showed promising antimicrobial activity against Gram-positive bacteria. This suggests its potential use as an alternative antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。